4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl halides.
Attachment of the Naphthalen-1-yloxy Group: The naphthalen-1-yloxy group can be attached via an etherification reaction using naphthalen-1-ol and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and naphthalen-1-yloxy groups can enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methoxy group.
4-(2-Methoxyphenyl)-5-((phenyl)methyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the naphthalen-1-yloxy group.
Uniqueness
4-(2-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the methoxyphenyl and naphthalen-1-yloxy groups, which can enhance its biological activity and specificity. The combination of these groups with the triazole ring and thiol group provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C20H17N3O2S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3O2S/c1-24-18-11-5-4-10-16(18)23-19(21-22-20(23)26)13-25-17-12-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,22,26) |
InChI Key |
LDLNAHODOIHKJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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